4-(Thiophen-2-ylformamido)butanoic acid
Overview
Description
“4-(Thiophen-2-ylformamido)butanoic acid” is a chemical compound with the molecular formula C9H11NO3S . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis.
Molecular Structure Analysis
The molecular weight of “4-(Thiophen-2-ylformamido)butanoic acid” is 213.25 . The InChI Code is 1S/C9H11NO3S/c11-8(12)4-1-5-10-9(13)7-3-2-6-14-7/h2-3,6H,1,4-5H2,(H,10,13)(H,11,12) .Physical And Chemical Properties Analysis
The physical form of “4-(Thiophen-2-ylformamido)butanoic acid” is a powder . The storage temperature is room temperature . The boiling point is not specified .Scientific Research Applications
TRPV1 Channel Modulation
4-(Thiophen-2-yl)butanoic acid has been identified as a cyclic substitute in the synthesis of new TRPV1 channel modulators. These compounds, including 4-(Thiophen-2-ylformamido)butanoic acid, have shown promise in activating TRPV1 channels. This is significant as TRPV1 agonists can play a role in pain relief and the treatment of various neurological disorders. Studies have highlighted the potential of these compounds in protecting against oxidative stress in keratinocytes and neuroblastoma cell lines expressing TRPV1 receptors, as well as their analgesic activity in vivo (Aiello et al., 2016).
Solar Cell Applications
Research in the field of solar cell technology has identified 4-(Thiophen-2-ylformamido)butanoic acid as a component in the synthesis of organic sensitizers for solar cells. These sensitizers, when anchored onto TiO2 film, have demonstrated high incident photon to current conversion efficiency. This advancement in molecular engineering of organic sensitizers, including those containing 4-(Thiophen-2-ylformamido)butanoic acid, is pivotal in enhancing the efficiency of dye-sensitized solar cells (Kim et al., 2006).
Antimicrobial Applications
In the realm of antimicrobial research, derivatives of 4-(Thiophen-2-ylformamido)butanoic acid have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against a range of microbial agents, with minimum inhibitory concentration values indicating their potential as antimicrobial agents. This research opens avenues for using these compounds in therapeutic applications and drug design (Zareef et al., 2008).
Safety and Hazards
The safety information available indicates that “4-(Thiophen-2-ylformamido)butanoic acid” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(thiophene-2-carbonylamino)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-8(12)4-1-5-10-9(13)7-3-2-6-14-7/h2-3,6H,1,4-5H2,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHINVXYOLGVLER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.